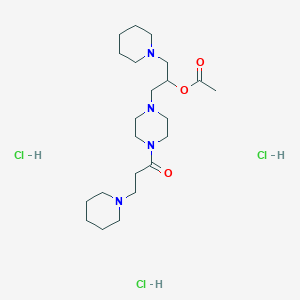

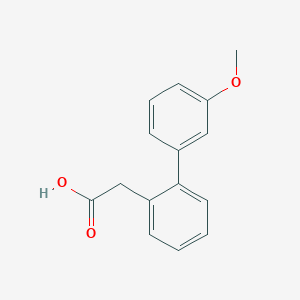

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that is involved in various physiological and pathological processes, such as inflammation, immune response, and cancer progression.

Wirkmechanismus

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine exerts its pharmacological effects by selectively blocking the activation of P2Y6 receptors. P2Y6 receptors are activated by uracil nucleotides, such as UDP and UTP, which are released from damaged cells or activated immune cells. Activation of P2Y6 receptors leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in various physiological and pathological processes.

Biochemische Und Physiologische Effekte

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and cell types. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in LPS-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can also inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has several advantages for lab experiments, such as its high selectivity and potency for P2Y6 receptors, which allows for specific and reliable inhibition of P2Y6 receptor activation. However, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine also has some limitations, such as its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents or vehicle controls. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine may have off-target effects on other P2 receptors or non-P2 receptors, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and P2Y6 receptors. One direction is to investigate the role of P2Y6 receptors in other physiological and pathological processes, such as wound healing, bone remodeling, and cardiovascular diseases. Another direction is to develop more selective and potent P2Y6 receptor antagonists, which can overcome the limitations of 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and provide more specific and reliable tools for studying P2Y6 receptor function. Finally, the development of P2Y6 receptor modulators, such as agonists or positive allosteric modulators, may provide new therapeutic options for various diseases, such as inflammatory disorders, cancer, and neurodegenerative diseases.

Synthesemethoden

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can be synthesized by reacting 2-methyl-4-methylene-5-oxotetrahydrofuran-2-carboxylic acid with hypoxanthine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain the pure product.

Wissenschaftliche Forschungsanwendungen

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been widely used in scientific research to investigate the role of P2Y6 receptors in various physiological and pathological processes. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been used to study the role of P2Y6 receptors in inflammation and immune response. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has also been used to study the role of P2Y6 receptors in cancer progression. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors.

Eigenschaften

CAS-Nummer |

100682-44-8 |

|---|---|

Produktname |

9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |

Molekularformel |

C12H12N4O3 |

Molekulargewicht |

260.25 g/mol |

IUPAC-Name |

9-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17) |

InChI-Schlüssel |

DKGIDXRLFYRRKD-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |

SMILES |

CC1(CC(=C)C(=O)O1)CN2C=NC3=C2N=CNC3=O |

Kanonische SMILES |

CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |

Synonyme |

9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)